molecular formula C22H19N3O3 B15136234 Antiproliferative agent-50

Antiproliferative agent-50

Cat. No.: B15136234
M. Wt: 373.4 g/mol
InChI Key: SNCQXPKYNNYYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antiproliferative Agent-50 is a compound known for its significant potential in inhibiting the proliferation of cancer cells. This compound has garnered attention due to its ability to selectively target and inhibit the growth of various cancer cell lines, making it a promising candidate for anticancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative Agent-50 typically involves a multi-step process. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction yields bis-spiroisatino β-lactams, which are then further modified to produce the final compound .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Antiproliferative Agent-50 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindoles, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Antiproliferative Agent-50 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Medicine: Explored as a potential anticancer agent in preclinical and clinical studies.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of Antiproliferative Agent-50 involves its binding to nuclear DNA in cancer cells. This binding leads to the formation of DNA cross-links, which distort the DNA conformation and inhibit transcription. The resulting DNA damage triggers apoptosis, effectively inhibiting the proliferation of cancer cells . The compound also interacts with various molecular targets and pathways, including the inhibition of thioredoxin reductase and the induction of oxidative stress .

Comparison with Similar Compounds

Antiproliferative Agent-50 can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its selective targeting of cancer cells and its ability to induce apoptosis through DNA binding and oxidative stress mechanisms. Its unique structure and mode of action make it a valuable compound in the field of anticancer research .

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

5-(3-nitrophenyl)-3-(4-phenylmethoxyphenyl)-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C22H19N3O3/c26-25(27)19-8-4-7-18(13-19)22-14-21(23-24-22)17-9-11-20(12-10-17)28-15-16-5-2-1-3-6-16/h1-13,22,24H,14-15H2

InChI Key

SNCQXPKYNNYYPW-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.